molecular formula C11H12FNO3 B12651019 N-Acetyl-ar-fluoro-3-phenyl-DL-alanine CAS No. 71463-35-9

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine

Katalognummer: B12651019
CAS-Nummer: 71463-35-9
Molekulargewicht: 225.22 g/mol
InChI-Schlüssel: HRNGOLRGUDHSHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine typically involves the acetylation of ar-fluoro-3-phenyl-DL-alanine. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents in the presence of a base such as pyridine . The reaction is usually carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Acetyl-2-fluoro-DL-phenylalanine
  • N-Acetyl-3-fluoro-DL-phenylalanine
  • N-Acetyl-4-fluoro-DL-phenylalanine

Uniqueness

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the acetyl group enhances its stability and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

71463-35-9

Molekularformel

C11H12FNO3

Molekulargewicht

225.22 g/mol

IUPAC-Name

2-[acetyl(fluoro)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C11H12FNO3/c1-8(14)13(12)10(11(15)16)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16)

InChI-Schlüssel

HRNGOLRGUDHSHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C(CC1=CC=CC=C1)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.